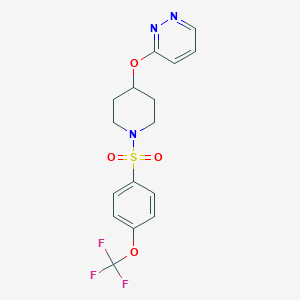
3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, connected to a piperidine ring via an oxygen atom . The piperidine ring is further substituted with a trifluoromethoxy phenyl sulfonyl group .
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Activated Nitriles in Heterocyclic Chemistry : Research demonstrates the utility of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, prepared using a related starting material, showing significant antimicrobial activity. This underscores the potential of derivatives in antimicrobial applications (Ammar et al., 2004).
Synthesis and Antibacterial Evaluation : A study focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents reveals the preparation of derivatives with high antibacterial activities, indicating the relevance of such compounds in combating bacterial infections (Azab et al., 2013).
Herbicidal Activities
Novel Pyridazine Derivatives for Herbicidal Use : The synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives was investigated, with some compounds exhibiting excellent herbicidal activities. This highlights the potential of such derivatives in agricultural applications, particularly as herbicides (Xu et al., 2012).
Anticancer Activity
Anticancer Potential of Pyridazinone Derivatives : A research aimed at synthesizing new series of 3(2h)-one pyridazinone derivatives demonstrated potential antioxidant activity, which is crucial for anticancer applications. Molecular docking studies further supported their potential efficacy in anticancer treatments (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common mechanism involved in the action of similar compounds . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Similar compounds have been reported to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression and mitigating apoptosis and inflammation .
Result of Action
Similar compounds have been reported to protect the blood-brain barrier against ischemic injury by upregulating tight junction protein expression, mitigating apoptosis and inflammation .
Action Environment
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is involved in the action of similar compounds, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)26-13-3-5-14(6-4-13)27(23,24)22-10-7-12(8-11-22)25-15-2-1-9-20-21-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGKYUUNYWKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

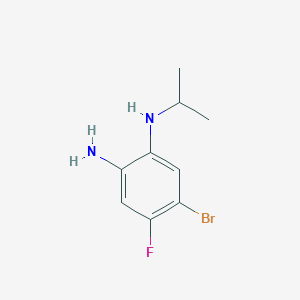

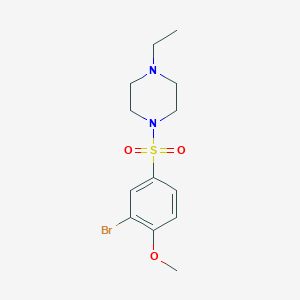

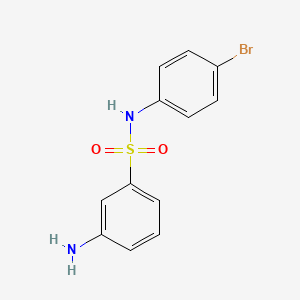


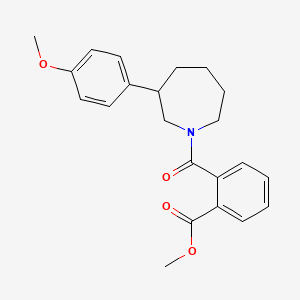
![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2783054.png)
![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)
![2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2783056.png)
